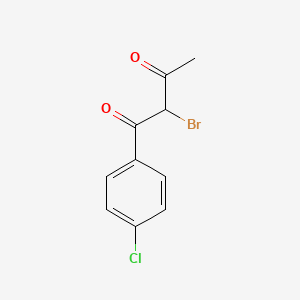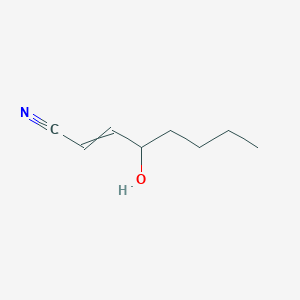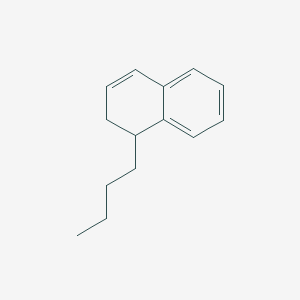
1-Butyl-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1,2-dihydronaphthalene is an organic compound belonging to the class of dihydronaphthalenes It is characterized by a naphthalene ring system that is partially hydrogenated, with a butyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as rhodium and palladium in asymmetric ring-opening reactions has been reported to yield high purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using standard reducing agents to yield fully hydrogenated products.
Substitution: Free radical bromination at the benzylic position is a common substitution reaction.
Common Reagents and Conditions:
Oxidation: t-Butyl hydroperoxide in the presence of chloroperoxidase.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: N-Bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Dihydroxytetrahydronaphthalene.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Brominated dihydronaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1,2-dihydronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-butyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its role as an inhibitor of aldosterone synthase involves binding to the enzyme’s active site, thereby preventing the synthesis of aldosterone . This inhibition can lead to reduced blood pressure and improved heart function.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydronaphthalene: Shares the same core structure but lacks the butyl group.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups instead of a butyl group.
Uniqueness: 1-Butyl-1,2-dihydronaphthalene is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
90621-75-3 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-butyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8,10-12H,2-3,7,9H2,1H3 |
InChI-Schlüssel |
ZIDCYKOQDVAKMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC=CC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
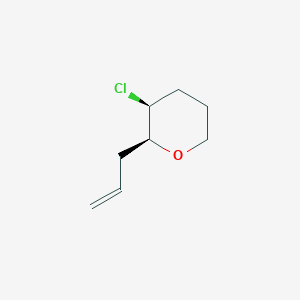
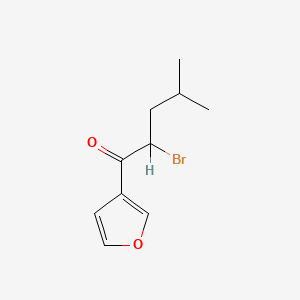
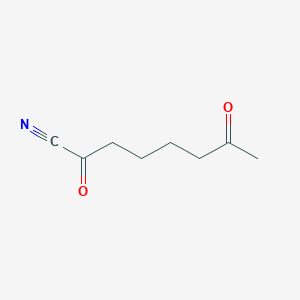
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
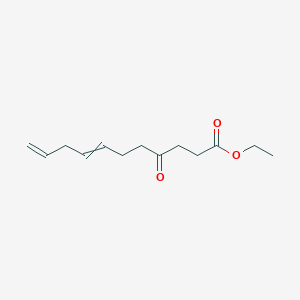

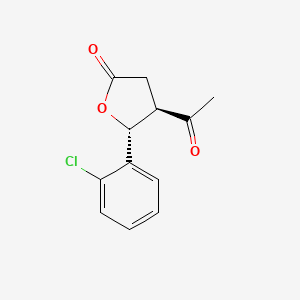
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)


